(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine
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Overview
Description
(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine: is a chiral compound that features a pyrrolidine ring substituted with a trifluoroethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine.
Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide under basic conditions can yield the desired product.
Chiral Resolution: The chiral center at the third position can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Chemistry: To enhance efficiency and scalability.
Catalysis: Using chiral catalysts to ensure enantioselectivity.
Purification: Employing techniques such as crystallization or chromatography to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the trifluoroethyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified trifluoroethyl groups.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry
Materials Science: Used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (3S, 4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide .
- (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide .
Uniqueness
- Trifluoroethyl Group : The presence of the trifluoroethyl group imparts unique electronic properties, enhancing the compound’s reactivity and binding affinity.
- Chirality : The specific (3S) configuration provides enantioselectivity, which is crucial in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C6H10F3N |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)3-5-1-2-10-4-5/h5,10H,1-4H2/t5-/m0/s1 |
InChI Key |
PTXOIRIEXVHPML-YFKPBYRVSA-N |
Isomeric SMILES |
C1CNC[C@@H]1CC(F)(F)F |
Canonical SMILES |
C1CNCC1CC(F)(F)F |
Origin of Product |
United States |
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